molecular formula C11H14N2S B8570859 1-(4-Aminophenyl)piperidine-2-thione

1-(4-Aminophenyl)piperidine-2-thione

Cat. No.: B8570859
M. Wt: 206.31 g/mol
InChI Key: LGOFAAUEIRXHAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Aminophenyl)piperidine-2-thione is a heterocyclic compound featuring a six-membered piperidine ring with a thione (C=S) group at position 2 and a 4-aminophenyl substituent at position 1. The thione group imparts distinct electronic and reactivity profiles compared to analogous ketones (C=O) or amines, making it a valuable scaffold in medicinal chemistry and organic synthesis.

Properties

Molecular Formula

C11H14N2S

Molecular Weight

206.31 g/mol

IUPAC Name

1-(4-aminophenyl)piperidine-2-thione

InChI

InChI=1S/C11H14N2S/c12-9-4-6-10(7-5-9)13-8-2-1-3-11(13)14/h4-7H,1-3,8,12H2

InChI Key

LGOFAAUEIRXHAV-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(=S)C1)C2=CC=C(C=C2)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 1-(4-Aminophenyl)piperidine-2-thione with structurally related compounds, emphasizing substituents, physicochemical properties, and biological activities:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Melting Point (°C) Key Biological Activity Reference
This compound Piperidine-2-thione 4-Aminophenyl at position 1 ~222 (calculated) Not reported Potential aromatase inhibition
4-(4-Aminophenyl)piperazin-1-ylmethanone Piperazine 4-Aminophenyl, furan-2-yl carbonyl 311.34 Not reported Synthetic intermediate for CNS drugs
1-(2-Chloroacetyl)-3-methyl-2,6-bis(3,4,5-trimethoxyphenyl)piperidine-4-one Piperidine-4-one Chloroacetyl, trimethoxyphenyls 583.03 Not reported Anticancer, antimicrobial
1-Amino-5-(4-methylbenzoyl)-4-(4-methylphenyl)pyrimidin-2(1H)-one Pyrimidin-2-one Methylbenzoyl, methylphenyl 335.39 Not reported Antiviral, antitumor
1-[[(4-Aminophenyl)methyl]sulfonyl]-pyrrolidine Pyrrolidine 4-Aminophenyl sulfonyl 240.32 Not reported Enzyme inhibition

Key Comparisons

Core Ring and Electronic Effects: Piperidine vs. Piperazine: Piperidine (one nitrogen) is less basic than piperazine (two nitrogens), affecting protonation states and solubility. The thione group in this compound enhances electrophilicity compared to ketones in analogs like piperidine-4-ones . Thione vs.

Substituent Influence: The 4-aminophenyl group enables hydrogen bonding and π-π stacking, similar to 4-(4-aminophenyl)piperazin-1-ylmethanone . However, the furan-2-yl carbonyl in the latter may confer additional metabolic stability. Bulky substituents (e.g., trimethoxyphenyls in ’s compound) reduce solubility but enhance lipophilicity, favoring membrane penetration .

Synthetic Routes :

  • The target compound’s synthesis likely involves nucleophilic substitution or nitro reduction (as in ), whereas piperazine analogs require additional steps for introducing the second nitrogen .

Biological Activity: Aromatase inhibition is observed in 1-(4-Aminophenyl)-3-azabicyclo derivatives , suggesting the 4-aminophenyl-thione scaffold could target similar enzymes. Pyrimidinones () exhibit antiviral activity via conjugated systems, a feature shared with the thione’s electron-deficient core .

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